

# "Dimethyl 5-methylpyridine-2,3-dicarboxylate" solubility in organic solvents

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## Compound of Interest

Compound Name: *Dimethyl 5-methylpyridine-2,3-dicarboxylate*

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An In-Depth Technical Guide to the Solubility of **Dimethyl 5-methylpyridine-2,3-dicarboxylate** in Organic Solvents

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## Abstract

This technical guide provides a comprehensive overview of the solubility of **Dimethyl 5-methylpyridine-2,3-dicarboxylate** in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents qualitative solubility data, and offers a detailed, field-proven experimental protocol for its determination. The insights herein are intended to facilitate informed solvent selection for synthesis, purification, and formulation, thereby streamlining research and development processes.

## Introduction: The Significance of Dimethyl 5-methylpyridine-2,3-dicarboxylate

**Dimethyl 5-methylpyridine-2,3-dicarboxylate** is a heterocyclic compound of significant interest in the realms of pharmaceutical and fine chemical synthesis.<sup>[1]</sup> Its pyridine core, substituted with two methyl ester groups and a methyl group, provides a versatile scaffold for

the construction of more complex molecules. Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, dictates the choice of purification methods such as recrystallization, and is a critical parameter in the early stages of drug formulation. This guide aims to provide a robust understanding of its solubility characteristics, grounded in both theoretical principles and practical experimental methodology.

## Physicochemical Properties of Dimethyl 5-methylpyridine-2,3-dicarboxylate

A foundational understanding of a compound's physical and chemical properties is essential before exploring its solubility. The key physicochemical properties of **Dimethyl 5-methylpyridine-2,3-dicarboxylate** are summarized in the table below.

Property	Value	Source
CAS Number	112110-16-4	[1][2]
Molecular Formula	C10H11NO4	[2]
Molecular Weight	209.20 g/mol	[2]
Appearance	White or off-white crystalline powder	[1][2]
Melting Point	152°C - 156°C	[2]

## The Theoretical Basis of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution.[3] The process involves the disruption of intermolecular forces within the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

- **Polarity:** Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3] The polarity of **Dimethyl 5-methylpyridine-2,3-**

**dicarboxylate**, with its polar ester groups and aromatic nitrogen atom, alongside a less polar methyl-substituted pyridine ring, dictates its affinity for solvents of varying polarities.

- **Hydrogen Bonding:** The ability of a solute or solvent to act as a hydrogen bond donor or acceptor significantly impacts solubility. While the ester groups of the target compound are hydrogen bond acceptors, it lacks a hydrogen bond donor. Solvents capable of hydrogen bonding can interact favorably with the molecule's ester functionalities.
- **Temperature:** For most solids, solubility increases with temperature as the dissolution process is often endothermic.<sup>[4][5]</sup> This principle is fundamental to purification by recrystallization.
- **Pressure:** While critical for the solubility of gases, pressure has a negligible effect on the solubility of solids in liquids.<sup>[4][5]</sup>

## Solubility Profile of Dimethyl 5-methylpyridine-2,3-dicarboxylate

Qualitative solubility data provides a practical starting point for solvent selection. The following table summarizes the known solubility of **Dimethyl 5-methylpyridine-2,3-dicarboxylate** in a range of common organic solvents.

Solvent	Polarity (Dielectric Constant)	Solubility Classification	Source
N,N-Dimethylformamide (DMF)	36.7	Very soluble	<sup>[2]</sup>
Methanol	32.7	Soluble	<sup>[2]</sup>
Glacial Acetic Acid	6.2	Sparingly soluble	<sup>[2]</sup>
Chloroform	4.8	Very slightly soluble	<sup>[2]</sup>
Water	80.1	Practically insoluble	<sup>[2]</sup>

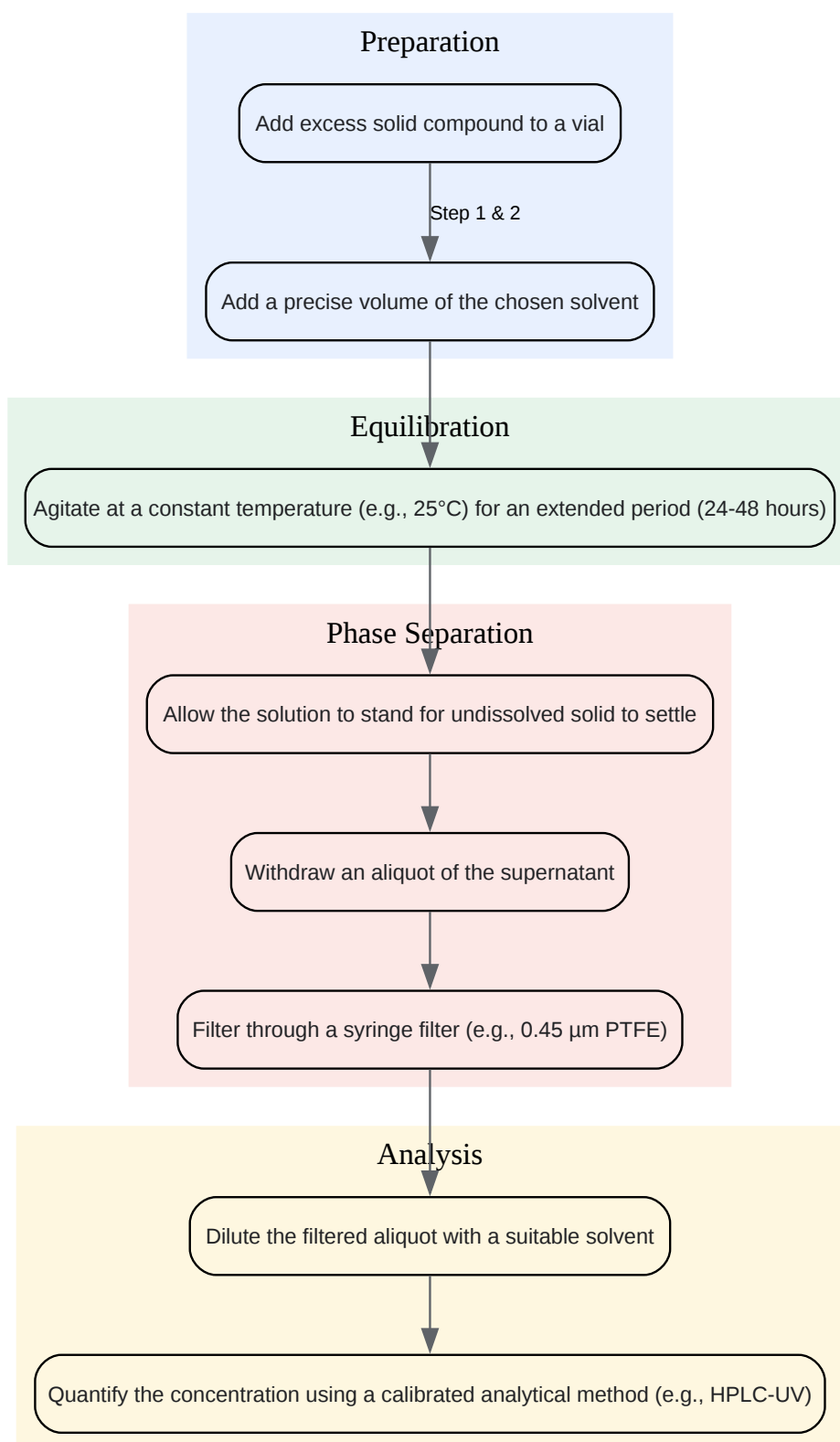
Analysis of the Solubility Profile:

The high solubility in DMF, a polar aprotic solvent, can be attributed to strong dipole-dipole interactions. Its solubility in methanol, a polar protic solvent, is also favorable, likely due to hydrogen bonding between the methanol's hydroxyl group and the ester groups of the solute. The reduced solubility in the less polar chloroform aligns with the "like dissolves like" principle. Despite water's high polarity, the compound is practically insoluble, which can be explained by the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the relatively less polar pyridine ring and methyl group of the solute.

## Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For quantitative and reliable solubility data, the shake-flask method is the gold standard.<sup>[6]</sup> This method ensures that an equilibrium between the solid and liquid phases is achieved.

### Workflow for Shake-Flask Solubility Determination



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Caption: Workflow for the Shake-Flask Method.

## Detailed Step-by-Step Methodology

- **Preparation:** Add an excess amount of **Dimethyl 5-methylpyridine-2,3-dicarboxylate** to a series of glass vials. The excess solid is crucial to ensure saturation is reached.
- **Solvent Addition:** Accurately pipette a known volume of the desired organic solvent into each vial.
- **Equilibration:** Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.<sup>[7][8]</sup>
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- **Sampling:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- **Filtration:** Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent artificially high solubility readings.
- **Dilution:** Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated and calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the precise concentration of the dissolved compound. The solubility is then reported in units such as mg/mL or mol/L.

## Practical Implications in Research and Development

The solubility profile of **Dimethyl 5-methylpyridine-2,3-dicarboxylate** is a critical dataset that informs several key decisions in a laboratory setting:

- **Reaction Solvent Selection:** Choosing a solvent in which the compound is sufficiently soluble is essential for achieving homogeneous reaction conditions and optimal reaction rates. For

instance, its high solubility in DMF makes this a good candidate solvent for reactions involving this compound.

- **Purification by Recrystallization:** The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the available data, a solvent system could be developed, potentially involving a mixture of solvents, to achieve the desired solubility gradient.
- **Formulation Development:** In the early stages of drug development, understanding solubility in various pharmaceutically acceptable solvents is a prerequisite for developing liquid formulations or for predicting dissolution behavior from solid dosage forms.

## Conclusion

**Dimethyl 5-methylpyridine-2,3-dicarboxylate** exhibits a range of solubilities in common organic solvents, with high solubility in polar aprotic solvents like DMF and good solubility in polar protic solvents such as methanol. Its solubility is limited in less polar solvents and it is practically insoluble in water. This solubility profile is consistent with its molecular structure, which contains both polar ester groups and a less polar substituted pyridine ring. For precise quantitative data, the shake-flask method remains the most reliable approach. A thorough understanding of these solubility characteristics is indispensable for the effective utilization of this versatile building block in chemical synthesis and pharmaceutical research.

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